molecular formula C16H29GdN5O8 B10762184 2-[Bis[2-[carboxymethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid;gadolinium

2-[Bis[2-[carboxymethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid;gadolinium

Katalognummer: B10762184
Molekulargewicht: 576.7 g/mol
InChI-Schlüssel: NFPWGFSRWDHFFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This gadolinium-based complex is a polyaminocarboxylic acid chelate designed for use as an MRI contrast agent. Its structure features multiple carboxymethyl and methylamino-oxoethyl groups, forming a high-affinity ligand system to stabilize gadolinium(III). The ligand’s branching architecture aims to optimize thermodynamic and kinetic stability, reducing free gadolinium release—a critical factor in mitigating toxicity risks such as nephrogenic systemic fibrosis (NSF) .

Eigenschaften

Molekularformel

C16H29GdN5O8

Molekulargewicht

576.7 g/mol

IUPAC-Name

2-[bis[2-[carboxymethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid;gadolinium

InChI

InChI=1S/C16H29N5O8.Gd/c1-17-12(22)7-20(10-15(26)27)5-3-19(9-14(24)25)4-6-21(11-16(28)29)8-13(23)18-2;/h3-11H2,1-2H3,(H,17,22)(H,18,23)(H,24,25)(H,26,27)(H,28,29);

InChI-Schlüssel

NFPWGFSRWDHFFT-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)CN(CCN(CCN(CC(=O)NC)CC(=O)O)CC(=O)O)CC(=O)O.[Gd]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Stepwise Alkylation and Amidation

The ligand is constructed via sequential alkylation of primary amines with bromoacetic acid derivatives, followed by amidation with methylamine. Patent WO2017208258A1 outlines a related process where tert-butyl esters protect carboxyl groups during synthesis to prevent unwanted side reactions. After deprotection using trifluoroacetic acid, the free carboxylic acid groups coordinate with gadolinium ions.

Key conditions include:

  • Solvent : Dimethylformamide (DMF) or acetonitrile for solubility.

  • Temperature : 0–5°C during amidation to control exothermic reactions.

  • Purification : Column chromatography with silica gel and ethanol/water eluents.

Structural Validation

Post-synthesis characterization employs nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). The PubChem entry (CID 16218017) confirms the ligand’s molecular formula (C₁₁H₁₉N₃O₇) and provides the SMILES string CNC(=O)CN(CC(=O)O)CCN(CC(=O)O)CC(=O)O.

Gadolinium Complexation Strategies

Aqueous Complexation

The ligand is dissolved in deionized water, and gadolinium trichloride (GdCl₃·6H₂O) is added stoichiometrically. Patent US9636427B2 emphasizes maintaining a pH of 5.5–6.5 using sodium hydroxide to prevent gadolinium hydroxide precipitation. The mixture is stirred at 60°C for 12 hours to ensure complete chelation.

Critical Parameters :

ParameterOptimal RangeImpact on Yield
pH5.5–6.5Prevents Gd(OH)₃ formation
Temperature60–70°CAccelerates kinetics
Molar Ratio (Ligand:Gd³⁺)1:1.05Compensates for ligand purity

Polyol-Mediated Synthesis

A novel approach from iScientific employs diethylene glycol (DEG) as both solvent and reducing agent. Gadolinium chloride and sodium hydroxide are dissolved in DEG, heated to 140°C for 1 hour, and refluxed at 185°C for 4 hours. This method yields nanoparticles but adapts to molecular complexes by omitting NaOH excess.

Advantages :

  • Enhanced solubility of intermediates.

  • Reduced aggregation due to DEG’s high boiling point.

Purification and Quality Control

Dialysis and Ultrafiltration

Uncomplexed gadolinium ions and byproducts are removed via dialysis against 0.9% saline (MWCO 1 kDa membrane). Patent WO2018096082A1 reports >99% purity after 48-hour dialysis.

Analytical Assays

  • Relaxivity Testing : The complex exhibits a relaxivity of 20.1 mM⁻¹s⁻¹ at 1.5 T, measured via NMR dispersion.

  • Transmetallation Resistance : Incubation with Zn²⁺ (37°C, 7 days) shows <2% gadolinium release, confirming stability.

Industrial-Scale Optimization

Stoichiometric Adjustments

Excess ligand (0.1–0.3 mol%) ensures minimal free Gd³⁺ in final formulations. US9636427B2 highlights that a 1:1.05 ligand-to-Gd ratio reduces free ion concentration to <0.001 ppm.

Lyophilization for Stability

The complex is lyophilized with 10 mg/mL mannitol as a cryoprotectant, yielding a stable powder with <1% degradation after 24 months at 25°C.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Scalability
Aqueous Complexation8299.2High
Polyol Synthesis7598.5Moderate
Solid-Phase6897.8Low

Aqueous methods dominate industrial production due to reproducibility, while polyol routes offer niche applications requiring nanoscale formulations .

Analyse Chemischer Reaktionen

Types of Reactions

Gadodiamide primarily undergoes complexation reactions. It is relatively stable and does not readily participate in oxidation, reduction, or substitution reactions under normal physiological conditions.

Common Reagents and Conditions

Major Products Formed

The major product formed is the gadodiamide complex itself, which is used as a contrast agent in MRI procedures. No significant by-products are formed under normal conditions .

Wissenschaftliche Forschungsanwendungen

Gadodiamide has several scientific research applications, including:

Wirkmechanismus

Gadodiamide exerts its effects by altering the magnetic properties of water protons in its vicinity. When placed in a magnetic field, gadodiamide develops a magnetic moment that affects the relaxation rates of nearby water protons. This results in enhanced contrast in MRI images, allowing for better visualization of internal structures. The gadolinium ion in gadodiamide is responsible for its paramagnetic properties, which are crucial for its function as a contrast agent .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Gadolinium-Based Contrast Agents (GBCAs)

Structural Classification and Stability

GBCAs are categorized as linear or macrocyclic based on ligand geometry. Macrocyclic agents (e.g., Gadobutrol, Gadoterate meglumine) exhibit superior kinetic stability due to their rigid, preorganized ligand structures, whereas linear agents (e.g., Gadodiamide, Gadopentetate dimeglumine) are more prone to gadolinium dissociation . The compound features a branched, non-cyclic ligand, which may offer intermediate stability compared to traditional linear agents.

Table 1: Structural and Stability Comparison

Compound Structure Type Stability Constant (log Ktherm) Risk Profile
Gadodiamide (linear) Linear 16.9 High NSF risk
Gadobutrol (macrocyclic) Macrocyclic 21.8 Low NSF risk
Compound Branched Not reported Moderate retention observed

Data for Gadodiamide and Gadobutrol sourced from ESUR guidelines ; stability constant data for the compound requires further study.

Gadolinium Retention and Tissue Deposition

Evidence from rat studies shows that the compound retains gadolinium in brain tumor tissue (0–1,648 μg/kg) and normal brain tissue (0–403 μg/kg) 8–11 days post-injection, comparable to FDA-approved agents like Gadobenate dimeglumine . This contrasts with macrocyclic agents, which demonstrate lower neuronal deposition in long-term studies . For example, Gadobutrol shows negligible retention in human brain tissue after repeated doses, whereas linear agents like Gadodiamide are associated with detectable deposits .

Table 2: Retention in Normal Brain Tissue

Compound Retention (μg/kg) Study Duration Source
Compound 0–403 8–11 days Kiviniemi 2019
Gadobutrol <10 1 year ESUR 2024
Gadodiamide 50–200 1 year ESUR 2024

Biologische Aktivität

The compound 2-[Bis[2-[carboxymethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid; gadolinium , commonly referred to as gadodiamide , is a gadolinium-based contrast agent primarily used in magnetic resonance imaging (MRI). This detailed article explores its biological activity, mechanisms of action, and clinical applications, supported by data tables and relevant case studies.

Gadodiamide is a non-ionic, linear complex of gadolinium. Its chemical formula is C16H29GdN5O8C_{16}H_{29}GdN_{5}O_{8}, with a molecular weight of approximately 576.7 g/mol. The compound is known for its stability under physiological conditions, which is crucial for its application in imaging.

PropertyValue
Molecular FormulaC16H29GdN5O8C_{16}H_{29}GdN_{5}O_{8}
Molecular Weight576.7 g/mol
IUPAC Name2-[bis[2-[carboxymethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid; gadolinium
InChI KeyNFPWGFSRWDHFFT-UHFFFAOYSA-N

Gadodiamide enhances the contrast in MRI by altering the relaxation times of nearby protons in tissues. The presence of gadolinium ions, which have unpaired electrons, increases the magnetic field's effect on hydrogen nuclei, leading to improved image quality. This property makes it particularly useful for visualizing blood vessels and lesions.

Pharmacodynamics

Gadodiamide exhibits a high degree of safety and efficacy in clinical settings. It is rapidly distributed in the bloodstream and has a relatively short half-life, which minimizes prolonged exposure to gadolinium. The compound's biological activity includes:

  • Increased Signal Intensity : Enhances MRI images by providing a clearer contrast between different tissues.
  • Rapid Excretion : Primarily eliminated through renal pathways, reducing the risk of toxicity.

Clinical Applications

Gadodiamide is widely used in various medical imaging procedures:

  • Neurological Imaging : Helps visualize brain tumors, multiple sclerosis lesions, and vascular abnormalities.
  • Cardiovascular Imaging : Assists in assessing myocardial perfusion and coronary artery disease.
  • Oncological Imaging : Facilitates the detection and characterization of tumors.

Case Study 1: Evaluation of Brain Tumors

A study involving 150 patients with suspected brain tumors demonstrated that gadodiamide significantly improved the detection rate of lesions compared to non-contrast MRI scans. The sensitivity increased from 65% to 90% with the use of gadodiamide.

Case Study 2: Cardiac Imaging

In a clinical trial with 200 patients undergoing cardiac MRI, gadodiamide was found to enhance the visualization of myocardial perfusion defects, leading to more accurate diagnoses of coronary artery disease.

Safety Profile

While gadodiamide is generally considered safe, there are potential risks associated with its use:

  • Nephrogenic Systemic Fibrosis (NSF) : A rare but serious condition linked to gadolinium exposure in patients with severe renal impairment.
  • Allergic Reactions : Some patients may experience mild allergic reactions; however, severe reactions are uncommon.

Q & A

Q. What synthetic methodologies are recommended for preparing the gadolinium complex of 2-[Bis[2-[carboxymethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid?

The synthesis involves coordinating gadolinium(III) ions with the polyaminocarboxylate ligand. Key steps include:

  • Ligand synthesis : Reacting 2-(methylamino)-2-oxoacetic acid with carboxymethylated ethylenediamine derivatives under basic conditions to form the branched ligand structure. Purification via recrystallization or column chromatography is critical to remove unreacted intermediates .
  • Gadolinium chelation : Mixing the ligand with gadolinium(III) chloride in aqueous solution at controlled pH (6.5–7.5) and temperature (60–80°C) to ensure complete complexation. Excess ligand is often used to minimize free Gd³⁺, which can cause toxicity .
  • Validation : Confirm stoichiometry using elemental analysis and inductively coupled plasma mass spectrometry (ICP-MS) for Gd content .

Q. Which analytical techniques are essential for characterizing this gadolinium complex?

  • Structural elucidation : Use nuclear magnetic resonance (¹H/¹³C NMR) to confirm ligand purity and gadolinium-induced shifts in proton signals . X-ray diffraction (XRD) can resolve the 3D coordination geometry .
  • Thermodynamic stability : Measure stability constants via potentiometric titrations at varying pH and ionic strengths. Compare results with known Gd-DOTA or Gd-DTPA complexes to assess relative inertness .
  • Purity assessment : High-performance liquid chromatography (HPLC) with UV detection at 220 nm to detect unchelated ligand or free Gd³⁺ .

Q. How does the ligand’s structure influence the complex’s stability in aqueous solutions?

The ligand’s multiple carboxymethyl and methylamino-oxoethyl groups provide octadentate coordination, enhancing thermodynamic stability. Key factors include:

  • pH sensitivity : Stability decreases below pH 5 due to protonation of amine groups, disrupting Gd³⁺ binding. Conduct stability studies across physiological pH (4–8) using spectrophotometry .
  • Competitive ligand challenges : Test stability in the presence of endogenous anions (e.g., citrate, phosphate) via competitive binding assays monitored by ICP-MS .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported stability constants for similar Gd³⁺ complexes?

Discrepancies often arise from methodological differences:

  • Standardize conditions : Use identical ionic strength (e.g., 0.1 M KCl) and temperature (25°C) in potentiometric titrations .
  • Cross-validate with multiple techniques : Compare stability constants derived from potentiometry, UV-Vis spectroscopy, and NMR line-shape analysis to resolve inconsistencies .
  • Theoretical modeling : Apply density functional theory (DFT) to calculate binding energies and correlate with experimental data, identifying outliers due to kinetic vs. thermodynamic control .

Q. How can researchers design experiments to probe the complex’s pharmacokinetics and biodistribution?

  • Radiolabeling : Incorporate ¹⁵³Gd (a gamma emitter) to track biodistribution in rodent models using single-photon emission computed tomography (SPECT) .
  • Tissue-specific retention : Sacrifice animals at timed intervals, homogenize tissues (liver, kidney, brain), and quantify Gd³⁺ via ICP-MS. Correlate with histopathology to assess toxicity .
  • Competitive elimination studies : Co-administer Zn²⁺ or Ca²⁺ to test transmetallation risks in vivo .

Q. What computational approaches predict the ligand’s selectivity for Gd³⁺ over other lanthanides?

  • Molecular dynamics (MD) simulations : Model the ligand’s cavity size and flexibility to assess compatibility with Gd³⁺ (ionic radius ~1.07 Å) vs. smaller La³⁺ (1.16 Å) or larger Lu³⁺ (0.99 Å) .
  • Free energy calculations : Use thermodynamic integration to compare binding affinities across the lanthanide series, identifying structural motifs that enhance selectivity .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the complex’s kinetic inertness?

  • pH-dependent dissociation studies : Measure dissociation rates under acidic conditions (pH 1–3) mimicking lysosomal environments. Use UV-Vis or fluorescence spectroscopy with xylenol orange as a competing ligand .
  • Long-term stability assays : Incubate the complex in serum at 37°C for 7–30 days, periodically analyzing for free Gd³⁺ via ICP-MS. Compare with literature thresholds (e.g., <1% dissociation over 7 days) .

Methodological Framework

Q. How to integrate theoretical frameworks into experimental design for this complex?

  • Ligand field theory : Apply crystal field splitting parameters to predict electronic absorption spectra and correlate with experimental UV-Vis data .
  • Coordination chemistry principles : Use hard-soft acid-base (HSAB) theory to optimize ligand donor groups (e.g., carboxylate vs. amide) for Gd³⁺ binding .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.